tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16743534
InChI: InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3
SMILES:
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate

CAS No.:

Cat. No.: VC16743534

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate -

Specification

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
IUPAC Name tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate
Standard InChI InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3
Standard InChI Key SOISPUHAXYIFQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, tert-butyl N-[(4,5-dimethoxypyridin-3-yl)methyl]carbamate, reflects its modular architecture: a pyridine ring substituted at positions 3, 4, and 5 with methylcarbamate, methoxy, and additional methoxy groups, respectively . The tert-butyl group enhances steric bulk, influencing solubility and stability. Key identifiers include:

PropertyValueSource
CAS Number1142191-79-4
Molecular FormulaC13H20N2O4\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular Weight268.31 g/mol
SMILESCC(C)(C)OC(=O)NCC1=CN=CC(=C1OC)OC
InChI KeyQLZIMMWYZWGOFP-UHFFFAOYSA-N
Purity≥95% (typical commercial grade)

X-ray crystallography and computational modeling reveal a planar pyridine ring with methoxy substituents inducing electron-donating effects, while the carbamate group introduces nucleophilic susceptibility at the carbonyl carbon.

Synthesis and Manufacturing

Industrial synthesis typically follows a multi-step protocol to install functional groups while preserving regioselectivity:

Pyridine Functionalization

The 3-aminopyridine precursor undergoes methoxylation at positions 4 and 5 using methylating agents like dimethyl sulfate under basic conditions (NaOH,H2O\text{NaOH}, \text{H}_2\text{O}). Subsequent N-methylation with methyl iodide introduces the methyl group adjacent to the carbamate.

Carbamate Formation

Reaction with tert-butyl chloroformate in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or tetrahydrofuran (THF) at 0–5°C yields the carbamate moiety. Anhydrous conditions and inert atmospheres (N2_2/Ar) prevent hydrolysis.

Purification

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, achieving >95% purity .

Physicochemical Properties

Chemical Stability

  • Hydrolytic Sensitivity: Stable under ambient conditions but degrades in acidic/basic media via carbamate cleavage.

  • Thermal Stability: Decomposes above 200°C without sharp melting.

Applications in Pharmaceutical and Agrochemical Research

Medicinal Chemistry

As a heterocyclic building block, the compound facilitates the synthesis of kinase inhibitors and GPCR-targeted therapeutics. Its pyridine scaffold mimics natural ligands, enabling structure-activity relationship (SAR) studies. For example, derivatives show promise as intermediates in anticancer agent development.

Agrochemical Development

Methoxy and carbamate groups enhance bioavailability in plant systems, making the compound a precursor to herbicides and fungicides.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, t-Bu), 3.85 (s, 3H, OCH3_3), 3.90 (s, 3H, OCH3_3), 4.25 (d, 2H, CH2_2), 6.70 (s, 1H, Py-H).

  • MS (ESI+): m/z 269.2 [M+H]+^+ .

Future Research Directions

  • Process Optimization: Developing catalytic, solvent-free synthesis to improve green chemistry metrics.

  • Biological Screening: Expanding SAR studies to unexplored targets (e.g., epigenetic enzymes).

  • Formulation Science: Enhancing solubility via salt formation or nanoencapsulation for in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator